molecular formula C8H13NNa2O7S B13435208 Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

Cat. No.: B13435208
M. Wt: 313.24 g/mol
InChI Key: AIASNIINFZRYJW-UHFFFAOYSA-L
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Description

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .

Properties

Molecular Formula

C8H13NNa2O7S

Molecular Weight

313.24 g/mol

IUPAC Name

disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

InChI

InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2

InChI Key

AIASNIINFZRYJW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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